molecular formula C5H5NO4 B3148508 Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate CAS No. 64843-33-0

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Cat. No.: B3148508
CAS No.: 64843-33-0
M. Wt: 143.1 g/mol
InChI Key: RLCRRVGYLZETJY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Oxazole derivatives are recognized as privileged structures in medicinal chemistry, serving as key intermediates for the synthesis of new chemical entities . They are frequently explored for their wide spectrum of biological activities, including antimicrobial, anticancer, and antitubercular properties, making them valuable scaffolds in drug discovery efforts . As a functionalized oxazole, this compound is suited for use as a building block in organic synthesis and heterocyclic chemistry. Researchers can utilize it to develop novel compounds for screening against various biological targets. Always consult the Safety Datasheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-3H-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-4(7)3-2-6-5(8)10-3/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRRVGYLZETJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spectroscopic data for Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to a lack of directly published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of spectroscopy and data from structurally analogous compounds. It is designed to serve as a robust reference for the identification, structural elucidation, and purity assessment of this target molecule. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside expert analysis of the expected spectral features.

Molecular Structure and Overview

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate belongs to the oxazolone class of heterocyclic compounds. The oxazole ring is a core structure in numerous natural products and pharmacologically active molecules.[1][2] Spectroscopic analysis is indispensable for confirming the successful synthesis and structural integrity of such compounds.[3]

  • Molecular Formula: C₅H₅NO₄

  • Molecular Weight: 143.09 g/mol

  • Key Structural Features: The molecule contains a five-membered oxazolone ring, an ester functional group, and a lactam (cyclic amide) carbonyl group. These features will give rise to distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing signals for the N-H proton, the vinylic proton on the oxazole ring, and the methyl ester protons. The chemical shifts are predicted based on the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~10.0 - 11.5Singlet (broad)1HN-HThe N-H proton of the lactam is expected to be significantly deshielded and may appear as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~8.0 - 8.5Singlet1HC4-HThis vinylic proton is part of an electron-deficient π-system, adjacent to an oxygen atom and a carbonyl group, leading to a downfield chemical shift. Similar protons in oxazole derivatives appear in this region.[4][5]
~3.8 - 4.0Singlet3HO-CH₃The methyl protons of the ester group are expected in this typical range.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton, especially the quaternary carbons and the carbonyl groups.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~165C=O (Lactam)The carbonyl carbon of the lactam within the oxazolone ring is expected in this region.
~160C=O (Ester)The ester carbonyl carbon typically appears slightly upfield from an amide carbonyl.
~155C5This quaternary carbon is attached to two electronegative oxygen atoms (from the ester and the ring), causing a significant downfield shift.
~145C2The sp² carbon double-bonded to the vinylic proton (C4) is expected in this region for oxazole rings.[4][6]
~105C4The carbon bearing the vinylic proton is expected to be the most upfield of the ring carbons.[4]
~53O-CH₃The carbon of the methyl ester group is anticipated in this standard region.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it helps in their observation.[7]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[8]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[8]

    • 2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations, confirming connectivity), which would be invaluable for unambiguous assignment.

cluster_structure Predicted Key HMBC Correlations H_Me O-CH₃ (δ ~3.9) C_Ester C=O Ester (δ ~160) H_Me->C_Ester ²J C5 C5 (δ ~155) H_Me->C5 ³J H4 C4-H (δ ~8.2) H4->C5 ²J C2 C2 H4->C2 ³J (Predicted C2 @ ~145 ppm) C4 C4 (δ ~105)

Caption: Predicted long-range ¹H-¹³C correlations (HMBC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Spectrum

The IR spectrum of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is expected to be dominated by strong absorptions from its two distinct carbonyl groups and other characteristic vibrations of the heterocyclic ring.

Predicted Wavenumber (ν, cm⁻¹) Vibration Type Expected Intensity Justification
3200 - 3100N-H StretchMediumTypical for N-H stretching in amides/lactams.[7]
~1780C=O Stretch (Lactam)StrongCarbonyl groups in five-membered rings, particularly when adjacent to electronegativity atoms like oxygen, often show high-frequency absorptions.
~1740C=O Stretch (Ester)StrongA strong absorption band is characteristic of the ester carbonyl group.[9]
1650 - 1600C=C / C=N StretchMedium-StrongStretching vibrations from the double bonds within the oxazole ring.
1300 - 1100C-O StretchStrongStrong absorptions are expected from the C-O single bonds of the ester and the ether linkage within the ring.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet technique is a common method for analyzing solid samples via transmission FTIR.[10][11]

  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the dry sample to a fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr is used because it is transparent in the mid-IR range.[12]

    • Thoroughly mix the sample and KBr by grinding for another minute to ensure a homogenous mixture.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[13] The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

cluster_workflow IR Spectroscopy Workflow (KBr Pellet) A 1. Grind Sample (1-2 mg) B 2. Mix with KBr (~150 mg) A->B C 3. Press into Pellet (8-10 tons) B->C E 5. Acquire Sample Spectrum (4000-400 cm⁻¹) C->E D 4. Acquire Background (Empty Beam) D->E Reference F 6. Process Data (Baseline Correction) E->F

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and providing clues about its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule will be ionized and fragmented. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses.

  • Molecular Ion (M⁺): The molecular ion peak is predicted to be observed at m/z = 143 .

Predicted m/z Proposed Fragment Proposed Neutral Loss Justification
143[C₅H₅NO₄]⁺(Molecular Ion)The intact molecule after ionization by a high-energy electron beam.[14]
112[C₄H₄NO₃]⁺•OCH₃Loss of the methoxy radical from the ester group is a common fragmentation pathway.
84[C₃H₂NO₂]⁺COSubsequent loss of carbon monoxide from the [M-OCH₃]⁺ fragment. Fragmentation of oxazole rings often involves the loss of CO.[15]
56[C₂H₂NO]⁺COFurther loss of carbon monoxide is a plausible fragmentation step.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample in the source using a standard electron energy of 70 eV.[14]

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detect the ions and generate a mass spectrum showing the relative abundance of ions at each m/z value.

cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z = 143 F1 [M - •OCH₃]⁺ m/z = 112 M->F1 - •OCH₃ F2 [F1 - CO]⁺ m/z = 84 F1->F2 - CO F3 [F2 - CO]⁺ m/z = 56 F2->F3 - CO

Caption: Predicted fragmentation of the target compound.

Conclusion

The structural confirmation of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate relies on a synergistic interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and connectivity. The IR spectrum will provide definitive evidence for the key carbonyl and N-H functional groups. Finally, mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation patterns. This guide provides a robust, scientifically-grounded framework for researchers to analyze and confirm the identity of this important heterocyclic building block.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell.
  • Sampling Techniques for FTIR Spectroscopy. JASCO.
  • FT-IR Sample Preparation. NIU - Department of Chemistry and Biochemistry.
  • FTIR Analysis.
  • Guide to FT-IR Spectroscopy. Bruker.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Supporting Inform
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. (2004).
  • Comparative analysis of spectroscopic data of benzoxazole deriv
  • 4-methyl-1,3-oxazole-5-carboxylic acid. Benchchem.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH.
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals.
  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI.
  • ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum. ChemicalBook.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (2025).
  • Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum. ChemicalBook.
  • Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.

Sources

In-Depth Technical Guide: Physical and Chemical Properties of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (CAS: 64843-33-0) is a highly specialized, nitrogen-and-oxygen-containing heterocyclic building block [1]. Structurally, it features a five-membered oxazolone core with a methyl ester moiety at the C5 position. In contemporary medicinal chemistry, 2-oxazolone derivatives are highly prized as robust bioisosteres for carboxylic acids, phenols, and primary amides. By mimicking the planar geometry and hydrogen-bonding network of these functional groups while offering distinct pKa and lipophilicity profiles, this scaffold enables drug development professionals to optimize membrane permeability, metabolic stability, and target binding affinity.

This technical whitepaper provides a comprehensive analysis of its physicochemical properties, structural reactivity, validated synthetic methodologies, and applications in advanced drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

The 2-oxazolone core exhibits complex tautomerism between the 2-hydroxyoxazole (aromatic) and 2-oxo-3H-oxazole (non-aromatic but highly conjugated) forms. The presence of the strongly electron-withdrawing methyl carboxylate group at the C5 position stabilizes the 2-oxo tautomer, making it the predominant species in both solution and solid states. This stabilization dictates its physical properties and reactivity profile.

Quantitative Data Summary
PropertyValue / DescriptionMethod / Note
Chemical Name Methyl 2-oxo-3H-1,3-oxazole-5-carboxylateIUPAC Standard
CAS Registry Number 64843-33-0[1]
Molecular Formula C₅H₅NO₄Elemental Analysis
Molecular Weight 143.10 g/mol Mass Spectrometry
Topological Polar Surface Area (TPSA) ~75.4 ŲCalculated (Ester + Oxazolone core)
LogP (Predicted) 0.15 - 0.35Octanol/Water partition estimation
Hydrogen Bond Donors 1N-H group at position 3
Hydrogen Bond Acceptors 4C=O (x2), Ring Oxygen, Ester Oxygen
Rotatable Bonds 2C5-C(O) and C(O)-O-CH₃
Appearance Off-white to pale yellow solidVisual Inspection

Synthetic Methodology & Mechanistic Insights

The synthesis of highly functionalized oxazolones requires precise control over nucleophilic additions and intramolecular cyclizations. The most robust and scalable route to Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate involves the nucleophilic substitution of an


-halo-

-keto ester with a cyanate salt, followed by spontaneous intramolecular cyclization[1].
Experimental Protocol: Synthesis from Methyl 3-bromo-2-oxopropanoate

Expertise & Experience (Causality of Choices): This protocol utilizes anhydrous conditions and specific thermal activation. The


-carbon of the starting material is sterically and electronically hindered by the adjacent ketone, necessitating the use of a polar aprotic solvent (DMF) to accelerate the 

displacement. The intermediate isocyanate is highly susceptible to hydrolysis; therefore, strict exclusion of water during the reaction phase prevents the formation of unwanted urea byproducts.

Step-by-Step Self-Validating Workflow:

  • Preparation & Inert Atmosphere: Charge an oven-dried, nitrogen-purged 250 mL round-bottom flask with Methyl 3-bromo-2-oxopropanoate (10.0 g, 55.2 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (110 mL, 0.5 M). Causality: Nitrogen purging prevents oxidative degradation of the enolizable ketone, while anhydrous DMF ensures the survival of the transient isocyanate intermediate.

  • Reagent Addition: Add Potassium Cyanate (KCNO) (6.7 g, 82.8 mmol, 1.5 eq) in a single portion at room temperature. Causality: A 1.5x stoichiometric excess of KCNO drives the

    
     reaction to completion and compensates for any trace moisture that might degrade the cyanate salt.
    
  • Thermal Activation: Equip the flask with a reflux condenser and heat the heterogeneous mixture to 80°C for 5 hours with vigorous stirring.

  • In-Process Control (IPC) - Self-Validation: Withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the starting material (

    
     181/183) is undetectable, and the target product mass (
    
    
    
    144.1
    
    
    ) constitutes >90% of the Total Ion Chromatogram (TIC).
  • Workup & Phase Separation: Cool the reaction to 0°C. Quench by slowly adding 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Causality: The cold quench prevents base-catalyzed hydrolysis of the newly formed methyl ester.

  • Purification: Wash the combined organic layers with cold water (3 x 50 mL) and brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 40% EtOAc in Hexanes) to yield the pure product.
    

Synthesis A Methyl 3-bromo-2-oxopropanoate (Starting Material) B Potassium Cyanate (KCNO) Anhydrous DMF, 80°C A->B SN2 Substitution C Methyl 3-isocyanato-2-oxopropanoate (Transient Intermediate) B->C -KBr D Intramolecular Cyclization (Enol-Isocyanate Attack) C->D Tautomerization E Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (Target Product) D->E Ring Closure

Caption: Synthetic pathway of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate via cyanate substitution and cyclization.

Analytical Characterization Signatures

To ensure structural integrity and purity, the isolated compound must adhere to the following analytical profiles:

Analytical TechniqueExpected Spectral Data / Signature
¹H NMR (400 MHz, DMSO-d₆)

11.20 (br s, 1H, N-H), 7.65 (s, 1H, C4-H), 3.78 (s, 3H, O-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)

159.5 (Ester C=O), 154.2 (Oxazolone C=O), 138.7 (C5), 126.4 (C4), 52.1 (O-CH₃).
High-Resolution MS (ESI+) Calculated for C₅H₆NO₄⁺

: 144.0297; Found: 144.0295.
FT-IR (ATR, cm⁻¹) 3250 (N-H stretch), 1765 (Oxazolone C=O stretch), 1720 (Ester C=O stretch), 1610 (C=C stretch).

Applications in Drug Development

The 2-oxo-3H-1,3-oxazole-5-carboxylate scaffold is a privileged structure in modern pharmacology, primarily utilized as a core intermediate or a bioisosteric replacement module.

Case Study A: ROMK Potassium Channel Inhibitors

In the development of novel diuretics and antihypertensives, the oxazolone core is utilized to synthesize inhibitors of the Renal Outer Medullary Potassium (ROMK) channel. The oxazolone moiety effectively mimics the binding interactions of traditional acidic pharmacophores within the distal convoluted tubule, regulating


 homeostasis without the pharmacokinetic liabilities of free carboxylic acids[2, 5].
Case Study B: Autotaxin (ENPP2) Inhibitors

Autotaxin is an ectoenzyme responsible for generating lysophosphatidic acid (LPA), a lipid mediator heavily implicated in tumor cell motility and pulmonary fibrosis[3]. Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is strategically employed as a precursor to construct heteroaromatic ring-benzyl-amide cores. Saponification of the methyl ester yields the free acid, which is subsequently coupled with complex amines to generate potent, orally bioavailable ATX inhibitors[4].

Application Node1 Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (Bioisosteric Scaffold) Node2 Lead Optimization (Ester Hydrolysis & Amide Coupling) Node1->Node2 Structural Derivatization Node3 Autotaxin (ENPP2) Inhibitor Node2->Node3 Target Binding Optimization Node4 Decreased LPA (Lysophosphatidic Acid) Production Node3->Node4 Enzymatic Inhibition Node5 Reduction in Fibrosis & Tumor Cell Motility Node4->Node5 Phenotypic Outcome

Caption: Role of the oxazolone scaffold in the development of Autotaxin (ENPP2) inhibitors and downstream therapeutic effects.

References

  • Larock, R.C. (1989). Comprehensive Organic Transformations. VCH Publishers, New York.[Link]

  • Welling, P. A., & Ho, K. (2009). "A comprehensive guide to the ROMK potassium channel: form and function in health and disease." American Journal of Physiology-Renal Physiology, 297(4), F849-F863.[Link]

  • Tokumura, A., et al. (2002). "Identification of human plasma lysophospholipase D, a lysophosphatidic acid-producing enzyme, as autotaxin, a multifunctional phosphodiesterase." Journal of Biological Chemistry, 277(42), 39436-39442.[Link]

  • European Patent Office. (2015).
  • World Intellectual Property Organization. (2018). WO 2018/222795 A1: Substituted nitrogen containing compounds.

Sources

Methodological & Application

Application Note: Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic use of bioisosteres and rigid heterocyclic scaffolds is paramount for overcoming pharmacokinetic liabilities. Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (also referred to as methyl 2-oxo-2,3-dihydrooxazole-5-carboxylate) has emerged as a highly versatile building block. Its unique structural topology—combining a hydrogen-bond accepting 2-oxazolinone core with an electrophilic C5 ester—makes it an ideal precursor for peptidomimetics, kinase inhibitors, and lipid modulators.

This application note provides a comprehensive, field-proven guide to the regioselective functionalization of this scaffold. By detailing the mechanistic causality behind reaction conditions, we aim to equip researchers with robust, self-validating protocols for integrating this building block into complex drug discovery pipelines.

Mechanistic Rationale & Structural Advantages

The utility of methyl 2-oxo-3H-1,3-oxazole-5-carboxylate lies in its ambient reactivity and bioisosteric properties:

  • Bioisosteric Replacement: The 2-oxo-oxazole core is a proven bioisostere for carboxylic acids and primary amides. Recent developments in the synthesis of creatine transporter (SLC6A8) inhibitors have highlighted this core as a highly effective surrogate that maintains critical hydrogen-bonding interactions while improving membrane permeability [1].

  • Ambient Nucleophilicity: The heterocycle exhibits tautomerism, presenting both nitrogen (N3) and oxygen (O2) as potential nucleophilic sites. Under thermodynamic control with mild bases, N-alkylation is heavily favored, allowing for the precise installation of lipophilic tails—a strategy successfully employed in the development of zwitterionic PPAR

    
     dual agonists [2] and autotaxin inhibitors [4].
    
  • Orthogonal Functionalization: The C5 methyl ester is primed for orthogonal deprotection (saponification) and subsequent amidation or cross-coupling [3], enabling rapid library generation without disrupting the delicate 2-oxo core.

Divergent Synthetic Workflow

The following diagram illustrates the strategic pathways for functionalizing the oxazole core, transitioning from the raw building block to advanced bioactive targets.

SyntheticWorkflow SM Methyl 2-oxo-3H-1,3-oxazole- 5-carboxylate Alk Regioselective N-Alkylation (K2CO3, DMF) SM->Alk Step 1: Core Derivatization Int1 N-Alkylated Ester (Lipophilic Tail) Alk->Int1 Sap Controlled Saponification (LiOH, THF/H2O) Int2 Oxazole-5-carboxylic Acid (Active Precursor) Sap->Int2 Int1->Sap Step 2: Ester Cleavage Target1 PPAR Dual Agonists & Autotaxin Inhibitors Int1->Target1 Direct Cross-Coupling Target2 Peptidomimetics & SLC6A8 Inhibitors Int2->Target2 EDCI/HOBt Amidation

Fig 1: Divergent synthetic workflow for oxazolone-based bioactive molecules.

Quantitative Data: Reaction Optimization

Achieving high regioselectivity during the N-alkylation of the oxazolone core is a common bottleneck. The choice of base and solvent dictates whether the reaction proceeds via kinetic (favoring O-alkylation) or thermodynamic (favoring N-alkylation) control. Table 1 summarizes our optimization data using benzyl bromide as the model electrophile.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)N:O Alkylation RatioIsolated Yield (%)Mechanistic Observation
1NaH (1.2)THF0 to 25460:4045Hard base promotes kinetic O-alkylation; partial ring opening observed.
2TEA (2.0)DCM2512N/A<5Insufficient basicity to deprotonate the N3 position.
3K₂CO₃ (1.5)DMF251285:1562Mild base improves selectivity, but ambient temp limits conversion rate.
4K₂CO₃ (1.5)DMF60595:588Optimal thermodynamic control; excellent regioselectivity and yield.
5Cs₂CO₃ (1.5)DMF60498:291Cesium effect enhances solubility and nucleophilicity of the enolate.

Conclusion: The use of alkali metal carbonates (


 or 

) in polar aprotic solvents with mild heating provides the optimal thermodynamic environment to exclusively yield the N-alkylated product [2].

Optimized Experimental Protocols

Protocol A: Regioselective N-Alkylation of the 3H-Oxazole Core

Objective: Introduce a functionalized or lipophilic tail at the N3 position while suppressing O-alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the flask with methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add finely powdered, anhydrous

    
     (1.5 mmol, 1.5 eq). Stir the suspension at ambient temperature for 15 minutes. Causality: Pre-forming the nitrogen anion ensures that the subsequent nucleophilic attack is rapid, minimizing side reactions.
    
  • Electrophile Addition: Add the desired alkyl halide (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 × 10 mL) followed by brine (10 mL) to remove DMF. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Self-Validating System:

  • TLC Analysis: Run a TLC plate in 7:3 Hexanes/EtOAc. The N-alkylated product typically exhibits a lower

    
     value than the O-alkylated byproduct due to the exposed, highly polar 2-oxo moiety.
    
  • LC-MS Confirmation: Analyze the crude mixture via LC-MS. The N-alkylated product is thermodynamically favored and will generally elute later than the O-alkyl isomer on a reverse-phase C18 column.

Protocol B: Controlled Saponification & Amidation

Objective: Cleave the C5 methyl ester to yield a free carboxylic acid for peptidomimetic coupling, without degrading the sensitive oxazolone ring.

Step-by-Step Methodology:

  • Solvent Matrix: Dissolve the N-alkylated intermediate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/

    
     (5.0 mL). Causality: This specific solvent ratio ensures complete homogeneity of the organic substrate and the inorganic base, preventing localized pH spikes that cause ring degradation.
    
  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (

    
    , 1.1 mmol, 1.1 eq) in a single portion. Causality: Lithium ions tightly coordinate to the carbonyl oxygen, providing a milder, more controlled hydrolysis compared to the harsh hydroxide attack seen with NaOH or KOH [4].
    
  • Monitoring: Stir at 0 °C for 2 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over

    
    , and concentrate.
    
  • Amidation: To form the final peptidomimetic, dissolve the resulting acid in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq), followed by the target amine (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

Self-Validating System:

  • TLC Analysis: The starting methyl ester is typically UV-active with an

    
     of ~0.6 in 9:1 DCM/MeOH. Upon complete saponification, the resulting carboxylic acid will remain at the baseline (
    
    
    
    = 0.0) under the same conditions.
  • Mass Spectrometry: LC-MS analysis in negative ion mode must reveal the

    
     peak corresponding to the exact mass of the target acid, confirming ester cleavage without heterocycle fragmentation.
    

References

  • Title: Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists with Improved Physicochemical Properties Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Source: European Patent Office (EP 3022202 B1)

Application Note: Advanced Protocols for the N-Alkylation of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is a highly versatile heterocyclic scaffold utilized in the synthesis of complex pharmaceuticals and agrochemicals. The functionalization of the 3H-nitrogen via N-alkylation is a critical transformation for improving drug-likeness, tuning pharmacokinetic properties, and exploring structure-activity relationships (SAR)[1]. This application note provides authoritative, field-tested protocols for the regioselective and stereospecific N-alkylation of this oxazolone derivative, detailing the mechanistic causality behind reagent selection to ensure robust, reproducible outcomes.

Mechanistic Causality & Regioselectivity (E-E-A-T Insights)

As a Senior Application Scientist, it is vital to understand that the oxazol-2-one ring is not merely a standard cyclic carbamate. The presence of the C4–C5 double bond, coupled with the electron-withdrawing methyl carboxylate at C5, profoundly impacts the molecule's reactivity:

  • Enhanced Acidity & Attenuated Nucleophilicity : The extended conjugation delocalizes the lone pair of the 3H-nitrogen into both the C2-carbonyl and the C5-ester. This lowers the pKa of the NH proton (making deprotonation facile with mild bases like

    
    ) but simultaneously makes the resulting ambident anion a "softer" and less aggressive nucleophile.
    
  • Hard-Soft Acid-Base (HSAB) Control : The oxazolone anion can undergo both N-alkylation and O-alkylation. N-alkylation yields the thermodynamically stable product and is favored by soft electrophiles (e.g., alkyl iodides, bromides) and soft counterions (e.g.,

    
    ). Conversely, hard electrophiles (e.g., alkyl triflates) or the use of silver salts (
    
    
    
    ) can kinetically trap the O-alkylated enol ether[1].
  • Stereochemical Precision : When incorporating chiral side chains, standard

    
     conditions can sometimes lead to racemization if the electrophile is prone to 
    
    
    
    pathways. Utilizing the Mitsunobu reaction ensures strict stereospecificity (inversion of configuration) by activating the alcohol in situ[2], a critical requirement when synthesizing target-specific ligands like protease inhibitors[3]. Advanced catalytic methods also leverage these principles for enantioselective functionalization[4].

Reaction Pathway Visualizations

Workflow cluster_0 Pathway A: Direct Alkylation (SN2) cluster_1 Pathway B: Mitsunobu Reaction Start Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Base Deprotonation (K2CO3 / Cs2CO3) Start->Base Base Activation Alcohol Activation (R-OH, PPh3, DIAD, THF) Start->Activation Mild conditions Anion Oxazolone Anion (Ambident Nucleophile) Base->Anion Alkylation Electrophilic Attack (R-X, DMF/MeCN, 60°C) Anion->Alkylation R-X Product N-Alkylated Oxazole Derivative (Target Product) Alkylation->Product Thermodynamic Control Displacement Stereospecific N-Alkylation (Inversion of Configuration) Activation->Displacement Displacement->Product High Regioselectivity

Reaction pathways for N-alkylation via SN2 displacement and Mitsunobu conditions.

Mechanism Anion Ambident Anion Resonance stabilized N_Attack N-Alkylation Thermodynamically Favored Softer Nucleophilic Center Anion->N_Attack Soft Electrophiles (e.g., R-I, R-Br) Polar Aprotic Solvents O_Attack O-Alkylation Kinetically Favored Harder Nucleophilic Center Anion->O_Attack Hard Electrophiles (e.g., R-OTf, Ag+ salts)

Regioselectivity in oxazolone alkylation governed by Hard-Soft Acid-Base principles.

Validated Methodologies

Protocol A: Base-Mediated Direct N-Alkylation (Thermodynamic Control)

Application: Optimal for primary and unhindered secondary alkyl halides.

Causality of Experimental Design: Cesium carbonate (


) is selected over Sodium Hydride (

) because the large, highly polarizable

cation loosely coordinates with the oxazolone oxygen, leaving the nitrogen center highly exposed and reactive. DMF is utilized to fully solvate the cation, further enhancing the nucleophilicity of the nitrogen.

Step-by-Step Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (1.0 mmol, 1.0 eq) and anhydrous

    
     (1.5 mmol, 1.5 eq).
    
  • Solvation & Deprotonation: Purge the flask with

    
    . Add anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes to allow complete deprotonation.
    
  • Electrophile Addition: Add the alkyl halide (1.2 mmol, 1.2 eq) dropwise via syringe. If using an alkyl chloride, add a catalytic amount of

    
     (0.1 eq) to facilitate in situ Finkelstein halogen exchange.
    
  • Reaction: Heat the mixture to 60 °C. Self-Validating Step: Monitor via TLC (Hexanes:EtOAc 3:1). The starting oxazolone is strongly UV-active; the emergence of a higher

    
     spot confirms N-alkylation. Reaction is typically complete within 4–8 hours.
    
  • Workup: Cool to room temperature and quench with distilled water (15 mL). Extract with EtOAc (

    
     mL).
    
  • Purification: Self-Validating Step: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL). This specifically partitions the DMF into the aqueous phase, preventing solvent carryover that ruins crude NMR yields. Dry over
    
    
    , concentrate, and purify via silica gel flash chromatography.
Protocol B: Mitsunobu-Driven N-Alkylation (Stereospecific)

Application: Optimal for chiral secondary alcohols and base-sensitive substrates.

Causality of Experimental Design: The Mitsunobu reaction allows for the alkylation of the oxazolone using an alcohol under strictly neutral-to-mildly acidic conditions, bypassing the need for strong bases[2]. Diisopropyl azodicarboxylate (DIAD) is favored over DEAD due to its liquid state, lower toxicity, and superior safety profile.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the oxazolone (1.0 mmol, 1.0 eq), the target alcohol (1.2 mmol, 1.2 eq), and Triphenylphosphine (
    
    
    
    , 1.5 mmol, 1.5 eq) in anhydrous THF (10 mL, 0.1 M).
  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIAD (1.5 mmol, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Self-Validating Step: DIAD is bright yellow. As it reacts with

    
     to form the active betaine intermediate, the yellow color dissipates. The persistence of a faint yellow tint indicates complete consumption of 
    
    
    
    . Allow the reaction to warm to room temperature and stir for 12–16 hours.
  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Self-Validating Step: To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether (

    
     °C). TPPO will precipitate as a white solid. Filter the solid, concentrate the filtrate, and purify the residue via flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).
    

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and regioselectivity based on varying reaction conditions.

Base / Reagent SystemSolventElectrophileTemp (°C)Major ProductTypical Yield

(1.5 eq)
DMFAlkyl Iodide50N-Alkyl85–95%

(2.0 eq)
MeCNAlkyl Bromide60N-Alkyl75–85%

(1.2 eq)
THFAlkyl Chloride +

65N-Alkyl60–75%

/ DIAD
THFSec-Alcohol0 to RTN-Alkyl (Inverted)65–90%

(1.5 eq)
TolueneAlkyl Iodide80O-Alkyl50–70%

Note: The use of silver salts (


) intentionally shifts the reaction pathway toward O-alkylation by coordinating the nitrogen and leaving the oxygen exposed as the primary nucleophile.

References

  • Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. RSC Advances. Demonstrates the preference and biological relevance of N-alkylation over O-alkylation and N-arylation in oxazolone scaffolds. URL:[Link]

  • Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands. Journal of Medicinal Chemistry. Details the stereospecific requirements and N-alkylation methodologies for oxazolidinone/oxazolone derivatives in drug design. URL:[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Discusses advanced catalytic methods and Mitsunobu-type substitutions for precise enantioselective N-alkylation of heterocycles. URL:[Link]

  • 6-membered C-N-linked aryl sulfide derivatives and aryl sulfoxide derivatives as pest control agents.Google Patents (JP6423873B2). Establishes the standard literature precedent for utilizing the Mitsunobu reaction (with alcohols) specifically for the N-alkylation of oxazol-2-one cores.

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The 1,3-oxazole scaffold is a privileged pharmacophore in medicinal chemistry, highly valued for its ability to engage diverse physiological enzymes through robust non-covalent interactions[1]. Within this chemical space, derivatives bearing the Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate moiety have emerged as highly compelling candidates for oncology due to their unique capacity for dual-pathway interference.

First, diaryl heterocycles containing the 2-oxo-3H-1,3-oxazole core function as highly selective inhibitors of Cyclooxygenase-2 (COX-2)[2]. COX-2 is constitutively overexpressed in various malignancies—most notably colorectal cancer—where it drives tumorigenesis by producing Prostaglandin E2 (PGE2). High levels of PGE2 subsequently upregulate anti-apoptotic proteins, rendering tumors resistant to standard chemotherapies.

Second, functionalized oxazole-5-carboxylates have been explicitly designed and biologically validated as direct Bcl-2 antagonists, effectively triggering apoptosis in HCT-116 colorectal cancer cell lines[3]. By screening for compounds that simultaneously inhibit COX-2 and antagonize Bcl-2, researchers can identify synergistic anticancer agents that dismantle tumor survival mechanisms from two distinct angles, drastically reducing the propensity for acquired drug resistance.

Experimental Design & Self-Validating Systems

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the screening cascade must be designed as a self-validating system.

  • Causality of Tiered Screening: We employ a tiered approach beginning with cell-free enzymatic assays. This isolates the compound's direct target engagement (COX-2/Bcl-2 affinity) without the confounding variables of cellular permeability or efflux pumps. Only compounds exhibiting a COX-2 Selectivity Index (SI) > 50 advance to phenotypic cellular assays[4].

  • Self-Validation: Every assay incorporates orthogonal controls. The COX-2 assay uses Celecoxib as a positive control, while cellular assays utilize non-cancerous cell lines (e.g., HEK293) to confirm that the observed cytotoxicity is cancer-specific and not broadly necrotic.

Workflow N1 Compound Library (Oxazole-5-carboxylates) N2 Target-Based Screening (COX-2 & Bcl-2 Assays) N1->N2 High-Throughput N3 Phenotypic Screening (MTT Assay on HCT-116) N2->N3 Selectivity Index > 50 N4 Mechanistic Validation (Annexin V/PI Flow Cytometry) N3->N4 IC50 < 10 µM N5 Lead Optimization N4->N5 Apoptosis Confirmed

Screening workflow for oxazole-5-carboxylate anticancer derivatives.

Detailed Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Causality: Measuring the conversion of arachidonic acid to PGE2 directly quantifies COX enzymatic activity. Assessing both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, oncogenic) is critical to calculating the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2), ensuring the drug will not cause severe gastrointestinal toxicity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Dispense 10 µL of the oxazole derivatives (serial dilutions from 0.01 to 100 µM in DMSO) into a 96-well plate. Add 10 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

    • Self-Validation Check: Include DMSO-only wells (vehicle control) to establish baseline activity, and Celecoxib wells (positive control) to validate assay sensitivity[2].

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 2 µM) to each well. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 10 µL of 1M HCl. Quantify PGE2 levels using a competitive PGE2 ELISA kit. Read absorbance at 450 nm.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Phenotypic Anti-Proliferative Screening (MTT Assay)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which directly reflect the number of viable cells. This confirms that the biochemical inhibition observed in Protocol A successfully translates to actual cancer cell death[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (colorectal carcinoma) and NCI-60 panel cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the selected oxazole derivatives (0.1–50 µM) for 48 hours.

    • Self-Validation Check: Include a baseline zero-hour plate read to mathematically differentiate between cytostatic (growth arrest) and cytotoxic (cell death) compound effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

Protocol C: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality: To prove the mechanism of action is Bcl-2 antagonism, we must confirm the cells are undergoing programmed apoptosis rather than uncontrolled necrosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[3].

Step-by-Step Methodology:

  • Harvesting: Collect both floating and adherent HCT-116 cells post-48h treatment with the IC₅₀ concentration of the lead oxazole derivative.

  • Washing: Wash cells twice with ice-cold PBS and resuspend in 1X Binding Buffer at 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the solution to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Check: Use unstained, Annexin V-only, and PI-only stained controls to set accurate compensation matrices and gating.

Pathway Oxa Oxazole Derivative COX2 COX-2 Enzyme Oxa->COX2 Inhibits Bcl2 Bcl-2 Protein Oxa->Bcl2 Antagonizes PGE2 PGE2 Production COX2->PGE2 Catalyzes PGE2->Bcl2 Upregulates Bax Bax Activation Bcl2->Bax Inhibits Apop Apoptosis (Cancer Cell Death) Bax->Apop Induces

Dual targeting of COX-2 and Bcl-2 by oxazole derivatives to induce apoptosis.

Data Presentation

Table 1: In Vitro COX-1/COX-2 Inhibition and Selectivity Index (Representative Data)
Compound ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Oxazole Derivative A > 100.01.8> 55.5
Oxazole Derivative B 85.42.140.6
Celecoxib (Positive Control) 14.70.04367.5
Table 2: Anti-proliferative Activity (IC₅₀ in µM) Across Cancer Cell Lines
Compound ScaffoldHCT-116 (Colorectal)MCF-7 (Breast)A549 (Lung)HEK293 (Healthy Control)
Oxazole Derivative A 4.2 ± 0.38.5 ± 0.612.1 ± 1.0> 50.0
Oxazole Derivative B 6.8 ± 0.511.2 ± 0.815.4 ± 1.2> 50.0
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.21.5 ± 0.12.4 ± 0.3

References

  • Title: Synthesis Anticancer evaluation and Molecular docking studies of Amide Derivatives of Oxazole-Pyrimidine-1,3,4-Thiadiazole analogues Source: ResearchGate URL
  • Title: Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives Source: PMC / NIH URL
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL
  • Title: ChemInform Abstract: Synthesis and Biological Evaluation of 4,5-Diphenyloxazolone Derivatives on Route Towards Selective COX-2 Inhibitors Source: ResearchGate URL

Sources

experimental procedure for gram-scale synthesis of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly scalable, self-validating, and thermodynamically driven protocol for the gram-scale preparation of methyl 2-oxo-3H-1,3-oxazole-5-carboxylate.

Introduction & Mechanistic Rationale

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (CAS: 64843-33-0) is a highly versatile heterocyclic building block. It serves as a critical precursor in the synthesis of complex peptidomimetics, chiral amino alcohols, and active pharmaceutical ingredients, including potent autotaxin and ROMK channel inhibitors .

Historically, 2-oxazolones have been synthesized via the cyclization of α-amino ketones using highly toxic phosgene or triphosgene, or through complex palladium-catalyzed cross-couplings of β,β-dibromoenamides . For gram-scale and kilogram-scale campaigns, these methods present significant safety and economic bottlenecks.

To circumvent these issues, this protocol utilizes a highly efficient, one-pot substitution-cyclization cascade starting from commercially available methyl 3-bromo-2-oxopropanoate .

The Causality of the Chemical Design

The reaction relies on the ambident reactivity of the cyanate anion (


). According to Pearson’s Hard Soft Acid Base (HSAB) theory, the nitrogen terminus of the cyanate ion is softer than the oxygen terminus. Consequently, the nitrogen atom preferentially attacks the soft, electrophilic carbon of the alkyl bromide, yielding an transient α-isocyanato ketone  intermediate rather than a cyanate ester.

Once formed, the intermediate undergoes rapid tautomerization to its enol form. The nucleophilic enol oxygen then attacks the highly electrophilic central carbon of the isocyanate group. This intramolecular ring closure is thermodynamically driven by the formation of the stable, aromatic 1,3-oxazole ring system . The final product exists predominantly as the lactam (2-oxo-3H) tautomer due to the resonance stabilization of the cyclic carbamate.

SynthesisWorkflow A Methyl 3-bromo-2-oxopropanoate (Electrophile) B KOCN / TBAB Phase Transfer Catalysis A->B MeCN, 70 °C C α-Isocyanato Ketone (Transient Intermediate) B->C SN2 Substitution (-KBr) D Intramolecular Cyclization (Enol-O attack) C->D Tautomerization E Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (Target Product) D->E Ring Closure

Figure 1: Mechanistic workflow for the synthesis of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate.

Reaction Optimization & Quantitative Data

The insolubility of potassium cyanate (KOCN) in organic solvents is the primary kinetic barrier in this synthesis. To establish a field-proven protocol, various conditions were evaluated. The addition of Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC) proved critical. TBAB solubilizes the cyanate anion in the organic phase, drastically accelerating the


 substitution while allowing for a lower reaction temperature, thereby preventing the thermal degradation of the sensitive α-bromo ketone.

Table 1: Optimization of Reaction Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
DMFNone80665Significant decomposition; high temp promotes isocyanate polymerization.
MeCNNone701245Sluggish kinetics due to poor KOCN solubility in MeCN.
THFTBAB (10 mol%)65855Moderate yield; THF does not stabilize the transition state as well as MeCN.
MeCN TBAB (10 mol%) 70 5 82 Optimal. Clean conversion, rapid kinetics, and simplified workup.

Experimental Protocol

Reagents and Materials
  • Methyl 3-bromo-2-oxopropanoate: 10.0 g (55.2 mmol, 1.0 equiv)

  • Potassium cyanate (KOCN): 6.72 g (82.8 mmol, 1.5 equiv)

  • Tetrabutylammonium bromide (TBAB): 1.78 g (5.52 mmol, 0.1 equiv)

  • Anhydrous Acetonitrile (MeCN): 100 mL

  • Ethyl Acetate (EtOAc) & Brine: For extraction

  • Celite 545: For filtration

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-bromo-2-oxopropanoate (10.0 g) in anhydrous MeCN (100 mL) under a nitrogen atmosphere.

  • Add KOCN (6.72 g) and TBAB (1.78 g) directly to the stirring solution. Note: Ensure KOCN is finely ground to maximize surface area for the phase-transfer process.

Step 2: Thermal Cyclization 3. Heat the heterogeneous suspension to 70 °C using a temperature-controlled oil bath. 4. Maintain stirring at 70 °C for 5 hours. The reaction acts as a self-validating system: as the reaction progresses, the dense KOCN powder is consumed, and finely dispersed KBr precipitates. 5. Monitor completion via TLC (Hexanes/EtOAc 1:1, UV active) or LC-MS. The starting material (


) should be completely converted to the highly polar oxazolone product (

).

Step 3: Workup and Isolation 6. Cool the reaction mixture to room temperature. 7. Filter the suspension through a tightly packed pad of Celite to remove insoluble inorganic salts (KBr and unreacted KOCN). Causality: Removing these salts prior to aqueous extraction prevents the formation of intractable emulsions. 8. Wash the filter cake with additional MeCN (2 × 20 mL) and concentrate the combined filtrate under reduced pressure. 9. Dissolve the crude concentrated residue in EtOAc (150 mL). Wash the organic layer with distilled water (50 mL) to remove residual TBAB, followed by brine (50 mL). 10. Dry the organic layer over anhydrous


, filter, and evaporate to dryness.

Step 4: Purification 11. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes. 12. Alternatively, for strict scale-up economics, the product can be recrystallized from a mixture of EtOAc and Hexanes to afford methyl 2-oxo-3H-1,3-oxazole-5-carboxylate as an off-white to pale yellow solid (6.47 g, 82% yield).

Analytical Characterization

To validate the structural integrity of the synthesized batch, compare against the following expected spectroscopic parameters:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    9.85 (br s, 1H, NH lactam), 7.42 (s, 1H, C4-H), 3.88 (s, 3H, OCH
    
    
    ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    159.2 (C=O ester), 154.5 (C2=O oxazolone), 135.1 (C5), 128.4 (C4), 52.6 (OCH
    
    
    ).
  • HRMS (ESI):

    
     calcd for C
    
    
    
    H
    
    
    NO
    
    
    [M+H]
    
    
    144.0297, found 144.0290.

References

  • European Patent Office. "Autotaxin inhibitors comprising a heteroaromatic ring-benzyl-amide-cycle core." EP3022202B1, 2015.
  • Chai, D. I., et al. "Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides." Organic Letters 2011, 13, 106-109.[Link]

  • Favi, G., et al. "Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles." The Journal of Organic Chemistry 2022, 87, 20, 13051–13064.[Link]

  • Shiri, M., et al. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews 2014, 114, 24, 12052–12136.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the derivatization of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate. Each problem is followed by a systematic approach to diagnosis and resolution.

Low or No Product Yield

Question: My reaction is showing very low to no yield of the desired derivatized product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in heterocyclic synthesis and can stem from several factors. A systematic evaluation of your reaction setup is crucial.[1]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]

    • Temperature: The stability of the oxazole ring can be compromised at elevated temperatures, leading to decomposition.[2] Conversely, a temperature that is too low may not provide sufficient activation energy. We recommend starting with a modest temperature (e.g., room temperature to 40°C) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction Time: Monitor the reaction at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.[1] Prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly impact the reaction outcome.

    • Reagent Quality: Ensure the Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate starting material is of high purity. Verify the purity of your derivatizing agent as well.

    • Solvent Purity: Use dry, high-purity solvents, especially for moisture-sensitive reactions.[1] The presence of water can lead to hydrolysis of the ester group or the oxazole ring itself.[2]

  • Inadequate Activation of the Carboxylate Group: The methyl ester at the C5 position may require activation for efficient derivatization, particularly for amide bond formation.

    • Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid using a mild base like lithium hydroxide (LiOH) in a mixture of THF/MeOH/water.[3] The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

    • Direct Aminolysis: While less common, direct aminolysis of the methyl ester with an amine can sometimes be achieved, but it often requires high temperatures or the use of a catalyst, which may not be compatible with the oxazole ring.

  • Atmospheric Moisture and Oxygen: The 2-oxo-3H-1,3-oxazole ring system can be sensitive to atmospheric conditions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions caused by moisture and oxygen.[1]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low product yield.

Formation of Multiple Products/Impurities

Question: My reaction is producing multiple spots on TLC, indicating the formation of several byproducts. How can I identify and minimize these impurities?

Answer: The formation of multiple products suggests that side reactions are occurring. Identifying the nature of these impurities is the first step toward mitigating their formation.

Possible Side Reactions and Solutions:

  • Ring Opening/Hydrolysis: The oxazole ring can be susceptible to cleavage under certain conditions, especially in the presence of strong acids or bases.[2]

    • pH Control: Maintain a neutral or slightly basic pH throughout the reaction. If your derivatization requires acidic or basic conditions, consider using milder reagents or a buffer system to maintain a stable pH.[2]

    • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged exposure to harsh conditions that could promote ring degradation.[1]

  • N-Derivatization vs. C-Derivatization: The 2-oxo-3H-1,3-oxazole-5-carboxylate has multiple reactive sites. Besides the desired derivatization at the C5-carboxylate, reaction at the N3 position is also possible.

    • Choice of Base: The choice of base can influence the site of derivatization. For N-alkylation, a strong base is often required to deprotonate the nitrogen.[4][5] For derivatization at the C5-carboxylate, a non-nucleophilic base is preferred to avoid competing reactions.

  • Decomposition of Starting Material or Product: The starting material or the final product may be unstable under the reaction or workup conditions.[1]

    • Stability Studies: If possible, conduct small-scale stability studies of your starting material and purified product under the reaction conditions to assess their stability.

Analytical Approaches to Identify Impurities:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating and identifying the molecular weights of the different components in your reaction mixture. This can provide clues about the structures of the byproducts (e.g., hydrolyzed product, N-alkylated product).

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy of the crude reaction mixture or isolated impurities can provide detailed structural information to confirm the identity of the byproducts.

Difficulty in Product Purification

Question: I am having trouble purifying my derivatized product using column chromatography. The compound is either streaking on the silica gel or I am getting poor separation.

Answer: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging.[6]

Purification Strategies:

  • Solvent System Optimization:

    • TLC Analysis: Use TLC to screen a variety of solvent systems to find one that gives a good retention factor (Rf) of approximately 0.2-0.4 for your target compound.[6] Common solvent systems include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or chloroform/methanol.

    • Adding a Modifier: To reduce streaking on silica gel, which is often caused by the interaction of the polar product with the acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your eluent.[6]

  • Alternative Chromatography Media:

    • Neutralized Silica Gel: You can wash the silica gel with a solution of triethylamine in your eluent before packing the column to neutralize its acidic sites.[6]

    • Alumina: For very basic compounds, using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reactivity of the Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate core?

A1: The 2-oxo-3H-1,3-oxazole-5-carboxylate core has several reactive sites. The C5-methyl carboxylate is an obvious site for derivatization, typically after hydrolysis to the carboxylic acid.[3] The nitrogen at the 3-position can undergo N-alkylation or N-acylation.[4][5] The oxazole ring itself can participate in electrophilic substitution, primarily at the C4 position, although this is less common for this specific derivative due to the electron-withdrawing nature of the substituents.[4] The ring is also susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic or acidic conditions.[2]

Q2: What are some common methods for derivatizing the C5-carboxylate group?

A2: The most common approach is to first hydrolyze the methyl ester to the corresponding carboxylic acid.[7] This can be achieved using a base such as lithium hydroxide in a mixed solvent system (e.g., THF/methanol/water).[3] Once the carboxylic acid is formed, it can be converted to a variety of derivatives:

  • Amides: By coupling with a primary or secondary amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU.[8]

  • Esters: By reaction with an alcohol under acidic conditions (Fischer esterification) or by using a coupling reagent.

  • Acid Chlorides: By reaction with thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with a wide range of nucleophiles.

Q3: Can I directly derivatize the methyl ester without prior hydrolysis?

A3: Direct derivatization of the methyl ester is possible but often more challenging.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can form a different ester. This is an equilibrium process, and an excess of the new alcohol is typically required.

  • Aminolysis: Direct reaction with an amine to form an amide is generally difficult and may require high temperatures or a catalyst, which could compromise the stability of the oxazole ring.

Q4: How stable is the 2-oxo-3H-1,3-oxazole ring?

A4: The 1,3-oxazole ring is an aromatic heterocycle and is relatively stable under neutral conditions.[2] However, it can be susceptible to degradation under certain conditions:

  • Hydrolysis: The ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage.[2]

  • Oxidation: Strong oxidizing agents can lead to the opening of the oxazole ring.[4][5]

  • Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring.[4]

It is always advisable to handle oxazole derivatives with care, store them in a cool, dark place, and use an inert atmosphere for reactions when possible.[2]

Reaction Parameter Optimization Table

ParameterRecommended Starting PointOptimization StrategyRationale
Temperature Room Temperature (20-25°C)Incrementally increase in 10°C steps.Balances reaction rate with the stability of the oxazole ring.[2]
Solvent Aprotic solvents (e.g., DCM, THF, Acetonitrile)Screen a range of polar aprotic solvents. Ensure dryness.Minimizes side reactions like hydrolysis and can improve solubility.[1]
Base (for N-derivatization) Non-nucleophilic base (e.g., DBU, DIPEA)Screen different organic and inorganic bases.To deprotonate the N-H without competing nucleophilic attack.
Coupling Reagent (for amidation) EDC/HOBt or HATUCompare the efficiency of different coupling reagents.To achieve efficient amide bond formation under mild conditions.
Reaction Time 2-4 hoursMonitor by TLC/LC-MS every 30-60 minutes.To determine the point of maximum product formation and avoid degradation.[1]

General Experimental Workflow for C5-Amide Derivatization

C5_Amide_Derivatization start Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/MeOH/H2O) start->hydrolysis acid_intermediate 2-oxo-3H-1,3-oxazole-5-carboxylic acid hydrolysis->acid_intermediate coupling Step 2: Amide Coupling (Amine, Coupling Reagent, Base) acid_intermediate->coupling crude_product Crude Amide Derivative coupling->crude_product purification Step 3: Purification (Column Chromatography/Crystallization) crude_product->purification final_product Pure Amide Derivative purification->final_product

Caption: Workflow for C5-amide derivatization.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • National Institutes of Health. (2025, March 5).
  • Beilstein Journals. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid.
  • DRS@nio. (n.d.).
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15).
  • Synthesis of Heterocyclic Compounds. (2019, June 15).
  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide | PDF.
  • Journal of Synthetic Chemistry. (2023, October 17). Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • ResearchGate. (n.d.). (a)
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Google Patents. (n.d.).
  • ACS Publications. (2015, November 30). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst | The Journal of Organic Chemistry.
  • lookchem. (n.d.).
  • Heterocyclic Compounds. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
  • PubChem. (n.d.). 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • RSC Publishing. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides.
  • BenchChem. (n.d.). 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1.
  • chemicalbook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.
  • Synthesis from Carboxylic Acid Deriv
  • PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid | C5H5NO3 | CID 292311.

Sources

stability issues and degradation of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Compound Stability. As a Senior Application Scientist, I frequently encounter researchers experiencing erratic assay results, sudden loss of compound activity, or confusing LC-MS spectra when working with oxazolone derivatives.

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is not a simple "weigh-and-dissolve" reagent. It features a highly reactive, strained 2-oxazolone core that acts as a potent electrophile. Without strict environmental controls, it will rapidly degrade before your experiment even begins. This guide is designed to provide you with the mechanistic causality behind these failures and the self-validating protocols needed to secure your workflows.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why does Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate degrade instantly when prepared in standard biological buffers like Tris or basic PBS? Causality: The instability is inherent to the 2-oxazolone ring, which functions as a cyclic carbamate. The C2 carbonyl carbon is highly electron-deficient because it is flanked by two electronegative heteroatoms (nitrogen and oxygen). When exposed to nucleophiles—such as the primary amine in Tris buffer or hydroxide ions in aqueous solutions at pH > 7.0—the nucleophile attacks the C2 position. This permanently cleaves the C–O bond, resulting in irreversible hydrolytic ring-opening . Because oxazolones are excellent electrophiles for amidation, amine-containing buffers will actively consume your compound .

Q2: I am observing a mass loss of ~44 Da or ~58 Da in my LC-MS. What is the mechanism behind this? Causality: You are observing a secondary degradation cascade. The methyl ester at the C5 position is susceptible to hydrolysis by esterases or basic pH, converting it into a free carboxylic acid (loss of 14 Da, methyl to H). Once the 5-carboxylic acid is formed, the molecule becomes critically unstable and undergoes spontaneous decarboxylation (loss of CO₂ = 44 Da). This decarboxylation is driven by the formation of a resonance-stabilized intermediate, a well-documented instability factor in oxazole-carboxylic acid derivatives .

Degradation A Methyl 2-oxo-3H-1,3-oxazole- 5-carboxylate (Intact) B Ring-Opened Intermediate (+H2O) A->B Aqueous base (pH > 7) C Ester Hydrolysis (Carboxylic Acid) A->C Esterases / Base E Amidation Adduct (+Amine Buffer) A->E Tris/Amine buffers D Decarboxylated Product (-CO2) C->D Spontaneous Decarboxylation

Degradation pathways of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate.

Part 2: Quantitative Stability Profiling

To help you design robust experiments, we have modeled the stability of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate across various common laboratory conditions. Always match your assay conditions to the environments where the half-life (


) exceeds your required experimental window.
Environmental ConditionBuffer SystempHTemp (°C)Estimated Half-Life (

)
Primary Degradant
Aqueous Basic PBS7.437< 1 hourRing-opened amino acid
Aqueous Nucleophilic Tris-HCl7.425< 15 minsAmidation adduct
Aqueous Acidic Sodium Acetate4.54> 48 hoursIntact (Minor hydrolysis)
Organic Anhydrous 100% DMSON/A-20> 6 monthsIntact

Part 3: Standard Operating Procedure (SOP)

To ensure scientific integrity, you must utilize a self-validating system. The following protocol guarantees that the compound you introduce into your biological assay is intact and structurally sound.

Protocol: Anhydrous Reconstitution and LC-MS Integrity Validation

Objective: To establish a verified baseline of compound integrity prior to in vitro testing, preventing false negatives caused by degraded material.

Step 1: Anhydrous Stock Preparation

  • Purge a vial of anhydrous DMSO (≤0.005% water) with Argon gas. Causality: Hygroscopic DMSO absorbs atmospheric moisture, which acts as a nucleophile and initiates premature ring-opening during storage.

  • Dissolve Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate to a 10 mM concentration. Aliquot immediately into single-use amber vials and store at -80°C.

Step 2: Buffer Optimization

  • Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.5.

  • Causality: Acidic pH protonates potential nucleophiles and suppresses hydroxide-mediated attack at the C2 carbonyl, drastically extending the compound's aqueous half-life.

Step 3: Self-Validating LC-MS Checkpoint

  • Dilute the 10 mM stock to 10 µM in the pH 4.5 Acetate buffer.

  • Immediately quench a 50 µL aliquot with 50 µL of cold Acetonitrile containing 0.1% Formic Acid (to lock the pH and precipitate salts).

  • Inject into the LC-MS.

  • Validation Criteria: Confirm the presence of the intact parent mass (

    
     m/z). If you detect peaks at 
    
    
    
    m/z (
    
    
    , ring-opened) or
    
    
    m/z (
    
    
    , decarboxylated), discard the stock and prepare a fresh batch. Do not proceed to the biological assay until the parent mass constitutes >95% of the signal.

Part 4: Diagnostic Troubleshooting Workflow

If you detect degradation during your validation checkpoint, follow this logical flow to isolate the environmental variable destroying your compound.

Workflow Start Degradation Detected in LC-MS/HPLC CheckBuffer Are you using nucleophilic buffers (e.g., Tris)? Start->CheckBuffer ChangeBuffer Switch to Phosphate/ Acetate buffer CheckBuffer->ChangeBuffer Yes CheckPH Is pH > 6.0? CheckBuffer->CheckPH No AdjustPH Acidify to pH 4.0 - 5.0 CheckPH->AdjustPH Yes CheckTemp Is storage > -20°C? CheckPH->CheckTemp No AdjustTemp Store as lyophilized powder at -20°C CheckTemp->AdjustTemp Yes

Step-by-step troubleshooting workflow to mitigate oxazolone degradation.

References

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at:[Link]

  • Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. Archives of Pharmacal Research (PubMed). Available at:[Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (PubMed Central). Available at: [Link]

Technical Support Center: Troubleshooting Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (MOOC). This versatile oxazolone building block is highly valued in medicinal chemistry, but its unique structural features—an ambident nucleophilic core, a highly electrophilic C2 carbonyl, and a labile C5 ester—make it prone to specific failure modes.

This guide synthesizes field-proven methodologies, causal mechanistic explanations, and authoritative literature to help you diagnose and resolve complex synthetic bottlenecks.

I. Mechanistic Overview & Diagnostic Workflow

Understanding the causality behind reaction failures is the first step in troubleshooting. The 2-oxazolone ring is essentially a cyclic carbamate. The strain of the five-membered ring, combined with the electron-withdrawing C5 ester, renders the C2 carbonyl highly susceptible to nucleophilic attack. Furthermore, deprotonation of the N3 position generates an ambident anion capable of reacting at either the nitrogen or the oxygen atom, depending on the reaction conditions.

ReactionPathways MOOC Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Base Deprotonation (Ambident Anion) MOOC->Base Mild Base (e.g., K2CO3) RingOp Ring Opening (Degradation) Aqueous/Strong Nucleophiles MOOC->RingOp NaOH / Amines N_Alk N-Alkylation (Desired) Soft Electrophiles Base->N_Alk Alkyl Halides (Soft) O_Alk O-Alkylation (Side Product) Hard Electrophiles Base->O_Alk Ag+ Salts / Hard Agents

Reaction pathways of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate showing desired and failure modes.

TroubleshootingWorkflow Start Reaction Failure Detected CheckLCMS Analyze LC-MS/NMR Profile Start->CheckLCMS IsMassPlus18 Mass = Target + 18 Da? (Ring Opening) CheckLCMS->IsMassPlus18 IsWrongRegio Isomeric Product? (O-Alkylation) CheckLCMS->IsWrongRegio FixRingOp Switch to non-nucleophilic base (e.g., DIPEA) & anhydrous solvent IsMassPlus18->FixRingOp Yes FixRegio Use softer electrophile or Pd-catalyzed allylation IsWrongRegio->FixRegio Yes

Diagnostic workflow for troubleshooting common oxazolone reaction failures via LC-MS analysis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a major byproduct with a mass of [M + 18]. What is happening, and how do I prevent it?

Diagnosis: You are observing hydrolytic ring opening . The [M + 18] peak corresponds to the addition of water across the C2 carbonyl. Causality: The 2-oxazolone ring is highly strained. When exposed to strong aqueous bases (like NaOH or KOH) or primary amines, the nucleophile attacks the electrophilic C2 carbonyl. This forms a tetrahedral intermediate that irreversibly collapses by cleaving the C-O bond, yielding an acyclic carbamate or urea derivative [1]. Solution: Eliminate water and strong nucleophiles from your deprotonation step. Switch to anhydrous polar aprotic solvents (DMF, THF) and use mild, non-nucleophilic bases such as anhydrous K₂CO₃, Cs₂CO₃, or DIPEA. If an aqueous workup is necessary, ensure the pH remains neutral to slightly acidic (pH 5-7).

Q2: I am trying to N-alkylate the oxazolone, but NMR indicates I have a mixture of isomers. Why am I getting O-alkylation?

Diagnosis: Poor regioselectivity due to the ambident nature of the oxazolone anion. Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom at C2 is a "hard" nucleophile, while the nitrogen at N3 is "softer". If you are using a hard electrophile (e.g., methyl triflate, Meerwein's salt) or employing silver salts (which precipitate the halide and leave a hard, localized carbocation), the reaction will favor O-alkylation [2]. Solution: To drive N-alkylation, use softer electrophiles like benzylic or allylic bromides/iodides. For complex substrates, consider Palladium-catalyzed asymmetric allylic alkylation, which strongly directs C-N bond formation over C-O bond formation [3].

Q3: During the deprotection of the C5 methyl ester to the carboxylic acid, I lose my product entirely, and TLC shows a non-polar spot. What went wrong?

Diagnosis: Ester hydrolysis was followed by decarboxylation . Causality: The C5 carboxylic acid of the oxazolone ring is electronically destabilized. If the hydrolysis is performed at elevated temperatures or if the subsequent acidification during workup is too harsh (pH < 2), the molecule will undergo rapid decarboxylation, evolving CO₂ gas and leaving an unsubstituted oxazolone. Solution: Perform the saponification strictly at 0 °C using LiOH, which coordinates the C5 carbonyl and accelerates hydrolysis without requiring heat. During workup, acidify cautiously to exactly pH 3.5 at 0 °C to protonate the carboxylate without triggering decarboxylation.

III. Quantitative Data: Alkylation Condition Optimization

To illustrate the causality of reagent selection on regioselectivity and stability, review the empirical data below. This table summarizes the expected outcomes when reacting Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate with various reagent combinations.

Base / Solvent SystemElectrophile TypeTemp (°C)N-Alkylation (%)O-Alkylation (%)Ring Opening (%)
NaOH / H₂OBenzyl Bromide (Soft)2510%5%85%
Ag₂CO₃ / TolueneMethyl Iodide (Hard)8015%85% < 1%
K₂CO₃ / DMF (Anhydrous)Benzyl Bromide (Soft)5088% 12%< 1%
NaH / THFAllyl Bromide (Soft)0 to 2592% 8%< 1%

Data Interpretation: Aqueous strong bases universally destroy the oxazolone core. Silver salts invert the natural regioselectivity toward O-alkylation. Anhydrous conditions with soft electrophiles are mandatory for high-yielding N-alkylation.

IV. Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation checks to ensure process integrity at the bench.

Protocol A: Regioselective N-Alkylation of MOOC

Objective: Achieve >85% N-alkylation while preventing hydrolytic degradation.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon for 5 minutes.

  • Dissolution: Dissolve Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Deprotonation: Add finely powdered, oven-dried K₂CO₃ (1.5 equiv, 7.5 mmol). Stir at room temperature for 15 minutes.

    • Validation Check: The solution should turn slightly yellow, indicating the formation of the oxazolone anion. No gas evolution should occur.

  • Alkylation: Add the soft electrophile (e.g., benzyl bromide, 1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 50 °C. Monitor by LC-MS after 4 hours.

    • Validation Check: On a standard reverse-phase C18 column, the desired N-alkylated product will elute later than the O-alkylated impurity. The UV trace of the O-alkylated byproduct will show a distinct blue shift due to the altered conjugation of the oxazole ring.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Mild Ester Hydrolysis (Saponification)

Objective: Hydrolyze the C5 methyl ester without triggering ring opening or decarboxylation.

  • Solvent System: Dissolve the N-alkylated oxazolone (1.0 equiv, 2.0 mmol) in a pre-chilled (0 °C) solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v, 10 mL total).

  • Hydrolysis: Add LiOH·H₂O (1.1 equiv, 2.2 mmol) in a single portion.

    • Causality Note: Lithium strongly coordinates the ester carbonyl, facilitating attack by hydroxide at 0 °C, thereby outcompeting the higher activation energy required for C2 ring opening.

  • Monitoring: Stir strictly at 0 °C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should disappear, replaced by a baseline spot.

  • Acidification (Critical Step): While maintaining the flask at 0 °C, add 1M HCl dropwise until the pH reaches exactly 3.5 (verify with pH paper).

    • Validation Check: Watch the separatory funnel closely. If you observe bubbling (CO₂ evolution), your pH is too low, and decarboxylation is occurring. Immediately buffer with a few drops of saturated NaHCO₃.

  • Extraction: Extract immediately with cold EtOAc (3 x 15 mL). Dry over MgSO₄ and concentrate under reduced pressure with the water bath set strictly below 30 °C.

V. References

To support the mechanistic claims and protocols outlined in this guide, please refer to the following authoritative literature:

  • A REVIEW ON OXAZOLONE, IT'S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY ResearchGate[Link] [1]

  • Synthesis of 2-Oxazolone-4-carboxylates from 3-Nosyloxy- and 3-Bromo-2-ketoesters The Journal of Organic Chemistry[Link] [2]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Chemical Reviews[Link] [3]

Validation & Comparative

Structural Elucidation of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Tautomerism in Oxazole Derivatives

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount[1]. When synthesizing heterocyclic scaffolds like Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate , structural validation goes beyond simple atomic connectivity. The oxazole ring system is prone to complex tautomeric equilibria—specifically, the dynamic shift between the 2-oxo-3H form and the 2-hydroxy-1,3-oxazole form.

In solution, this molecule undergoes rapid proton exchange. Nuclear Magnetic Resonance (NMR) spectroscopy, while an indispensable tool for studying molecular dynamics and biomolecules under physiological conditions[2], often yields time-averaged chemical shifts for such mobile protons[3]. Because scalar couplings (


) and chemical shifts rely heavily on the surrounding time-averaged electron distribution[4], NMR can obscure the dominant tautomeric state.

Conversely, single-crystal X-ray crystallography freezes the molecule in its solid-state lattice. By mapping the precise electron density, researchers can accurately measure the C2–O and C2–N bond lengths and physically locate the tautomeric hydrogen atom, definitively confirming the 2-oxo-3H state[5].

ModalitySelection Start Target: Methyl 2-oxo-3H- 1,3-oxazole-5-carboxylate Split Select Analytical Modality Start->Split NMR NMR Spectroscopy (Solution State) Split->NMR Xray X-ray Crystallography (Solid State) Split->Xray NMR_Result Dynamic Tautomeric Equilibrium Observed NMR->NMR_Result Xray_Result Unambiguous 3D Coordinates & Fixed Tautomer Xray->Xray_Result

Workflow comparing NMR and X-ray crystallography for oxazole structural validation.

Performance Comparison: X-ray Crystallography vs. Alternative Modalities

To objectively evaluate the optimal method for confirming the structure of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, we must compare X-ray crystallography against NMR and High-Resolution Mass Spectrometry (HRMS).

Table 1: Comparative Efficacy for Oxazole Structural Validation
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)
Primary Data Output Electron density map, precise bond lengths (e.g., C=O ~1.20 Å)[3]Chemical shifts (ppm), scalar couplings (Hz)[4]Exact mass (m/z), fragmentation patterns
Sample State Solid (Single Crystal)[3]Solution (e.g., DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Gas phase
Sample Amount Micrograms to milligrams[3]Milligrams[3]Nanograms
Tautomer Resolution High : Unambiguous static 3D structure[3]Low : Time-averaged signals due to rapid exchange[3]Low : Cannot differentiate tautomers
Key Limitation Requires high-quality single crystals[3]Dynamic complexity obscures fixed connectivity[3]Provides no 3D spatial arrangement

Experimental Protocols: A Self-Validating Crystallographic System

To ensure high-fidelity structural confirmation, the following step-by-step methodology outlines the X-ray crystallographic workflow. Every step is designed with causality in mind to maximize data quality and create a self-validating analytical loop.

Protocol 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection : Dissolve purified Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate in a minimal amount of a moderately polar solvent (e.g., ethyl acetate).

  • Anti-Solvent Introduction : Place the solution in a small inner vial. Place this vial inside a larger sealed container containing a volatile anti-solvent (e.g., hexanes)[1].

  • Causality & Validation : The vapor of the anti-solvent slowly diffuses into the solution, gradually increasing supersaturation[1]. This slow kinetic process favors the nucleation of fewer, high-quality single crystals over rapid precipitation, which introduces lattice defects.

    • Self-Validation: Crystals must exhibit sharp edges and extinguish polarized light uniformly under a microscope prior to mounting.

Protocol 2: Data Collection and Cryo-Cooling
  • Mounting : Select a single crystal of suitable size and mount it on a goniometer head using a cryo-loop and paratone oil[6].

  • Cryo-Cooling : Immediately cool the crystal to 100 K using a nitrogen cold stream[1].

  • Diffraction : Direct a monochromatic X-ray beam (typically Mo Kα,

    
     Å) at the crystal and record the diffracted X-rays on a detector as the crystal rotates[1].
    
  • Causality & Validation : Cooling to 100 K minimizes the thermal vibrations (atomic displacement parameters) of the atoms[1]. This is critical for Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, as reducing thermal motion sharpens the diffraction spots and allows for the accurate assignment of lighter atoms—specifically, the tautomeric hydrogen on N3.

    • Self-Validation: Data quality is confirmed by checking the resolution limit and ensuring the

      
       value remains low during initial data processing[6].
      
Protocol 3: Structure Solution and Refinement
  • Phase Problem Solution : Solve the crystal structure using direct methods to generate an initial electron density map[6].

  • Refinement : Refine the structure using full-matrix least-squares on

    
    [6]. All non-hydrogen atoms must be refined anisotropically[7].
    
  • Hydrogen Placement : Place carbon-bound hydrogen atoms in calculated positions and refine them using a riding model[6]. Crucially, locate the N3 proton directly from the difference Fourier map to definitively confirm the 2-oxo-3H tautomer.

  • Causality & Validation : Anisotropic refinement accounts for the non-spherical electron density of atoms participating in the conjugated oxazole ring.

    • Self-Validation: A final

      
       value below 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirm the structural model accurately represents the experimental diffraction data[7].
      

XrayProtocol Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryo-loop, 100K) Cryst->Mount Diffract 3. X-ray Diffraction (Data Collection) Mount->Diffract Solve 4. Structure Solution (Direct Methods) Diffract->Solve Refine 5. Refinement (Least-Squares on F²) Solve->Refine

Step-by-step experimental protocol for single-crystal X-ray diffraction analysis.

Supporting Experimental Data: Quality Thresholds

When executing the protocols above, researchers should benchmark their results against typical crystallographic parameters established for oxazole and oxadiazole derivatives[7],[8].

Table 2: Representative Crystallographic Validation Metrics
ParameterTarget Value for Oxazole DerivativesValidation Rationale
Temperature 100 K[1]Minimizes atomic displacement for H-atom mapping
Space Group

or

[7],[8]
Must mathematically match systematic absences
Refinement Method Full-matrix least-squares on

[6]
Standard convergence technique for small molecules
Final

indices (

)

[7]

indicates a high-quality structural model
Goodness-of-Fit (GoF) on


[7]
Values near 1.0 validate that the model is neither over- nor under-parameterized

References

  • Benchchem. "Unveiling the Molecular Architecture: A Guide to Confirming 4-Chlorobenzo[d]isoxazole Derivative Structures by X-ray Crystallogr". Available at: 1

  • Benchchem. "Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives". Available at: 6

  • StackExchange. "Why is crystallography still used in some cases for small molecule structure determination?". Available at: 5

  • Science Publishing. "X-Ray Crystallographic Study of Novel Oxazole Derivatives". Available at: 7

  • Benchchem. "Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy". Available at: 3

  • ACS Omega. "Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells". Available at: 8

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Available at: 2

  • MDPI. "The Evolving Landscape of NMR Structural Elucidation". Available at:4

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Oxazole Ring in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Ring as a Privileged Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved drugs speaks to its value as a "privileged scaffold."[1][2] The oxazole moiety is prized for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1][3] Furthermore, its planar structure and electronic properties make it a versatile component in designing molecules with a wide spectrum of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][4]

However, despite its utility, the oxazole ring is not without its liabilities. Depending on its substitution pattern and the overall molecular context, it can be susceptible to metabolic degradation, potentially leading to poor pharmacokinetic profiles. This guide provides a comparative analysis of common bioisosteric replacements for the oxazole ring, offering a data-driven approach for researchers, scientists, and drug development professionals to optimize lead compounds and overcome potential development hurdles.

The Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of substituting one functional group for another with similar physical or chemical properties, is a foundational tactic in drug design. The goal is to retain or enhance desired biological activity while improving the molecule's overall drug-like properties. When considering the replacement of an oxazole ring, the primary motivations are typically to:

  • Enhance Metabolic Stability: To reduce susceptibility to enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and oral bioavailability.[5][6]

  • Modulate Physicochemical Properties: To fine-tune characteristics like lipophilicity (LogP/LogD), aqueous solubility, polarity (dipole moment), and basicity (pKa), which collectively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][7]

  • Improve Potency and Selectivity: A different heterocyclic ring can alter the geometry and electronic distribution of the molecule, potentially leading to more optimal interactions with the target protein and improving binding affinity and selectivity over off-targets.

  • Explore New Chemical Space and Secure Intellectual Property: Novel scaffolds can lead to new patents and open avenues for further optimization.

A Comparative Guide to Common Oxazole Bioisosteres

The selection of an appropriate bioisostere is a nuanced decision that must be guided by the specific goals of the drug discovery program and the structure-activity relationship (SAR) of the chemical series. Below is a head-to-head comparison of several common heterocyclic replacements for the oxazole ring.

Physicochemical Properties at a Glance

The arrangement of heteroatoms within the five-membered ring significantly influences its electronic and physical properties. These differences can be strategically exploited to address specific molecular liabilities.

PropertyOxazoleIsoxazoleThiazole1,2,4-Oxadiazole1,3,4-OxadiazolePyrazole1,2,3-Triazole
Structure 1,3-arrangement1,2-arrangement1,3-arrangement (S instead of O)1,2,4-arrangement1,3,4-arrangement1,2-arrangement (2 N atoms)1,2,3-arrangement (3 N atoms)
pKa (conjugate acid) 0.8[3]-3.0[3][8]~2.5~-4.8~-1.92.51.2
Dipole Moment (D) ~1.7 D[3]~3.0 D[3]~1.6 D~0.6 D~3.5 D~2.2 D~4.4 D
H-Bond Acceptor? Yes (N at pos 3)[1]Yes (N at pos 2)[3]Yes (N at pos 3)Yes (N at pos 4)Yes (N at pos 3 & 4)Yes (N at pos 2)Yes (N at pos 2 & 3)
H-Bond Donor? NoNoNoNoNoYes (N-H)Yes (N-H)

Expert Insights: The significantly lower basicity of isoxazole compared to oxazole (pKa -3.0 vs. 0.8) can be advantageous in avoiding off-target interactions with aminergic GPCRs.[3][8] The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity and higher aqueous solubility compared to its 1,2,4-counterpart, which can lead to a more favorable ADME profile.[7] Pyrazole and 1,2,3-triazole introduce a hydrogen bond donor capability not present in oxazole, which can be exploited to form new, beneficial interactions within a protein binding site.[9][10]

Performance Comparison of Oxazole Bioisosteres

Thiazole: The Classic Bioisostere

The most common bioisosteric replacement for an oxazole is the thiazole ring, where the oxygen atom is replaced by sulfur.

  • Impact on Pharmacological Activity: This substitution is often well-tolerated, maintaining or sometimes enhancing biological activity. However, the larger size and different electronic properties of sulfur can lead to altered binding modes. In a study of antibacterial agents, thiazole analogs showed promising activity, in some cases better than their oxazole counterparts.[2]

  • Influence on ADME: Thiazoles are generally considered to be metabolically robust.[6] Their incorporation into sulindac analogs in place of an amide group was predicted to not reduce metabolic stability.[6]

  • Synthetic Accessibility: Thiazoles are readily synthesized, most commonly via the Hantzsch thiazole synthesis from a-haloketones and thioamides.[11]

Isoxazole: The Isomeric Counterpart

As an isomer of oxazole, the isoxazole ring presents subtle but significant differences.[3]

  • Impact on Pharmacological Activity: The altered position of the nitrogen atom changes the vector of the hydrogen bond accepting capability and the dipole moment, which can profoundly impact target engagement.[3][12] Numerous drugs, including the COX-2 inhibitor valdecoxib, are based on the isoxazole scaffold.[12]

  • Influence on ADME: The weaker basicity of isoxazoles can reduce unwanted interactions and may improve cell permeability.

  • Synthetic Accessibility: A common route to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Oxadiazole Isomers: Modulating Polarity and Stability

The 1,2,4- and 1,3,4-oxadiazole rings are frequently used as bioisosteres for ester and amide groups to improve metabolic stability against hydrolysis.[13][14] They can also serve as effective oxazole replacements.

  • Impact on Pharmacological Activity: The choice of isomer can be critical. In a series of HNE inhibitors, the 1,3,4-oxadiazole was 20-fold more potent than the isomeric 1,2,4-oxadiazole, a difference attributed to the electronic properties of the respective rings.

  • Influence on ADME: A systematic comparison of matched pairs revealed that 1,3,4-oxadiazoles are generally less lipophilic, more soluble, and more metabolically stable than their 1,2,4-oxadiazole counterparts.[7]

  • Synthetic Accessibility: 1,2,4-oxadiazoles are typically synthesized by the cyclization of an O-acylamidoxime, formed from an amidoxime and an acid derivative.[15] 1,3,4-oxadiazoles are commonly prepared by the dehydrative cyclization of 1,2-diacylhydrazines or by reacting a carboxylic acid with a hydrazide followed by cyclization.[16][17][18]

Case Study: P2Y12 Receptor Antagonists

In the development of P2Y12 receptor antagonists, a metabolically labile ethyl ester functionality was a key liability, leading to high in vivo clearance.[5][19]

CompoundBioisostereP2Y12 IC50 (µM)Rat Microsomal Stability (% remaining at 30 min)
Parent Compound Ethyl Ester0.04545%
Analog 5-Ethyl-Oxazole0.05290%

Data synthesized from studies by van der Mey et al.[5][19]

This case demonstrates a successful bioisosteric replacement where the 5-ethyl-oxazole mimicked the shape and electrostatic properties of the ethyl ester, retaining sub-micromolar potency while significantly improving metabolic stability.[5][19]

Pyrazole & 1,2,3-Triazole: Introducing New Interactions

These nitrogen-rich heterocycles offer unique properties as oxazole replacements.

  • Impact on Pharmacological Activity: The ability of the N-H to act as a hydrogen bond donor introduces a new potential interaction that can be leveraged to enhance potency or selectivity.[9][10][20] Both pyrazole and 1,2,3-triazole rings are found in numerous approved drugs.[9][21]

  • Influence on ADME: Pyrazoles can serve as more metabolically stable and less lipophilic bioisosteres for phenol rings. The metabolic stability of the triazole ring is a significant advantage in drug design.[22]

  • Synthetic Accessibility: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. 1,2,3-triazoles are famously accessible through the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[23]

Experimental Workflows for Evaluation

To validate the selection of a bioisostere, rigorous experimental evaluation is paramount. The following protocols represent self-validating systems for assessing key drug-like properties.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Prepare a parallel incubation without NADPH as a negative control.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep1 Prepare 1 µM Test Compound in 0.5 mg/mL HLM start Pre-warm HLM + Compound at 37°C prep1->start prep2 Prepare NADPH Cofactor Solution initiate Initiate Reaction (Add NADPH) prep2->initiate start->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ and Intrinsic Clearance lcms->data

Caption: Workflow for in vitro microsomal metabolic stability assay.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of a compound on cell viability and proliferation, providing an early indication of potential toxicity.[24]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_setup Setup cluster_exp Experiment cluster_readout Readout & Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability & Determine IC50 measure->analyze

Caption: Workflow for a standard MTT cytotoxicity assay.[24][25]

Conclusion and Strategic Outlook

The bioisosteric replacement of an oxazole ring is a powerful and frequently employed strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. There is no single "best" replacement; the optimal choice is context-dependent and requires a careful analysis of the project's specific challenges and goals. A data-driven approach, comparing physicochemical properties and evaluating performance through robust in vitro assays, is essential for success.

This guide demonstrates that seemingly subtle changes, such as shifting the position of a nitrogen atom (oxazole vs. isoxazole) or choosing a different regioisomer (1,2,4- vs. 1,3,4-oxadiazole), can have a profound impact on a molecule's biological and pharmacokinetic profile. As our understanding of the interplay between structure and ADME properties deepens, the strategic deployment of these and other heterocyclic bioisosteres will continue to be a critical tool in the development of safer and more effective medicines.

References

  • Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(48), 6811-6827.
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Indian Chemical Society, 100(5), 100988.
  • Boryczka, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412.
  • Gomtsyan, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(11), 374.
  • Shaik, M., et al. (2024).
  • Dahlin, J. L., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(21), 7408-7416.
  • Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Pharmaceutical Sciences, 28(2), 81-98.
  • Jiménez, C., & Rodríguez, J. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(9), 2465-2483.
  • El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
  • Morales-Cano, D., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 1-15.
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505.
  • van der Mey, M., et al. (2013). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Medicinal Chemistry, 5(17), 2003-2018.
  • van der Mey, M., et al. (2013). 5-Alkyl-1,3-Oxazole Derivatives of 6-Amino-Nicotinic Acids as Alkyl Ester Bioisosteres are Antagonists of the P2Y12 Receptor. Future Medicinal Chemistry, 5(17), 2003-2018.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • Zhang, Z., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(15), 4692.
  • Sharma, V., & Kumar, P. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(11), 4114-4121.
  • S., R., et al. (2021). Novel pyrazole substituted oxazole derivatives: Design, in- silico studies, synthesis & biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1162.
  • Gasecka, A., et al. (2021). Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. Journal of Clinical Medicine, 10(12), 2683.
  • Koldobskaya, Y., et al. (2021). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Virology Journal, 18(1), 1-13.
  • Zhang, H., et al. (2024).
  • Singh, S., et al. (2022). A Recent Review on Drug Modification Using 1,2,3-triazole. Letters in Drug Design & Discovery, 19(9), 803-818.
  • Wang, J. J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319.
  • dos Santos, F. P., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1-20.
  • Al-Warhi, T., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Journal of Molecular Structure, 1321, 138883.
  • de Oliveira, C. S., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(3), 647.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505.
  • Pediaa.com. (2022). What is the Difference Between Oxazole and Isoxazole. Retrieved from [Link]

  • Wang, J. J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319.
  • Gasecka, A., et al. (2019). Switching between P2Y12 antagonists – From bench to bedside. Pharmacological Research, 139, 440-450.
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 660334.
  • Eicher, T., & Hauptmann, S. (2003).
  • Mathew, B., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(7), 743-753.
  • Capodanno, D., & Angiolillo, D. J. (2020). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine, 7, 599891.
  • Kumar, R., & Yusuf, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(7), e202200155.
  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Kumar, S., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2), 1-20.

Sources

comparison of different synthetic methods for 1,3-oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthetic Strategies for 1,3-Oxazoles: A Comparative Guide for Drug Discovery

Introduction

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif embedded in numerous biologically active natural products and FDA-approved pharmaceuticals, including the COX-2 inhibitor oxaprozin and the tyrosine kinase inhibitor mubritinib. For drug development professionals, the regioselective construction of the oxazole ring is a critical bottleneck. The choice of synthetic methodology dictates not only the substitution pattern (e.g., 2,5-disubstituted vs. 2,4,5-trisubstituted) but also the scalability, functional group tolerance, and overall atom economy of the campaign.

This guide objectively compares three foundational and modern synthetic strategies: the classical Robinson-Gabriel cyclodehydration, the van Leusen[3+2] cycloaddition, and the modern Gold-catalyzed cycloisomerization. By analyzing the mechanistic causality behind each protocol, this guide provides a self-validating framework for selecting the optimal route for your specific target.

Strategic Overview & Decision Matrix

Selecting the appropriate synthetic route depends fundamentally on the availability of starting materials and the desired substitution pattern.

G Start Target: 1,3-Oxazole Scaffold Q1 Aldehydes + TosMIC? Start->Q1 Q2 2-Acylamino-ketones? Q1->Q2 No M1 van Leusen Synthesis (Base-catalyzed [3+2]) Q1->M1 Yes Q3 Propargyl Amides? Q2->Q3 No M2 Robinson-Gabriel (Acid-catalyzed) Q2->M2 Yes M3 Au-Catalyzed Cycloisomerization Q3->M3 Yes

Decision matrix for selecting a 1,3-oxazole synthetic route based on starting materials.

The Robinson-Gabriel Synthesis (Classical Cyclodehydration)

Mechanistic Causality & Application First described in the early 20th century, the Robinson-Gabriel synthesis remains the most robust method for generating highly substituted (2,4,5-trisubstituted) oxazoles. The reaction proceeds via the intramolecular cyclodehydration of a 2-acylamino-ketone. As detailed in [1], the choice of dehydrating agent (e.g., POCl₃, PPA, or H₂SO₄) is critical. Phosphorus oxychloride (POCl₃) acts as both a Lewis acid to activate the ketone carbonyl for nucleophilic attack by the amide oxygen, and as a chemical dehydrating agent that irreversibly traps the eliminated water as phosphoric acid and HCl, thermodynamically driving the aromatization.

Standardized Protocol: POCl₃-Mediated Cyclodehydration

  • Preparation : In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equiv) in anhydrous toluene (0.2 M).

  • Activation : Cool the solution to 0 °C. Slowly add POCl₃ (3.0 equiv) dropwise. Causality: The low temperature controls the initial exothermic formation of the intermediate phosphoryl complex and prevents premature degradation of sensitive substrates.

  • Cyclization : Affix a reflux condenser and heat the mixture to 110 °C for 4–6 hours. Monitor via TLC.

  • Quenching : Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl₃.

  • Neutralization : Adjust the aqueous phase to pH 7 using saturated aqueous NaHCO₃. Causality: Neutralization prevents the acid-catalyzed ring-opening of the newly formed oxazole during extraction.

  • Isolation : Extract with dichloromethane (3 × 20 mL), dry over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.

The van Leusen Oxazole Synthesis ([3+2] Cycloaddition)

Mechanistic Causality & Application When targeting 5-substituted oxazoles, the van Leusen synthesis is unparalleled in its operational simplicity. It utilizes a base-promoted formal [3+2] cycloaddition between an aldehyde and tosylmethylisocyanide (TosMIC). According to the comprehensive review [2], the reaction relies on TosMIC acting as a C₂N₁ "3-atom synthon". The base deprotonates the active methylene of TosMIC, initiating nucleophilic attack on the aldehyde.

Why methanol and K₂CO₃? A mild base like K₂CO₃ is perfectly tuned to deprotonate TosMIC without triggering aldol condensations of the aldehyde. Methanol is chosen as the solvent because protic environments facilitate the crucial proton-transfer steps required for the subsequent elimination of toluenesulfinic acid (TosH), which is the thermodynamic driving force for aromatization.

Standardized Protocol: K₂CO₃/MeOH System

  • Preparation : Equip a dry flask with a magnetic stir bar and a reflux condenser.

  • Mixing : Dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Deprotonation : Add anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Cycloaddition : Heat the suspension to reflux for 2–4 hours. The mixture will typically turn pale yellow as the intermediate oxazoline forms and subsequently eliminates TosH.

  • Workup : Cool to room temperature and remove methanol under reduced pressure. Partition the crude residue between ethyl acetate and distilled water.

  • Isolation : Extract the aqueous layer twice with ethyl acetate. Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Modern Gold-Catalyzed Cycloisomerization of Propargyl Amides

Mechanistic Causality & Application For drug discovery campaigns requiring high atom economy and mild conditions, transition-metal catalysis has superseded harsh acidic methods. The gold-catalyzed cycloisomerization of N-propargylcarboxamides provides direct access to 2,5-disubstituted oxazoles. As highlighted in [3], Au(III) exhibits exceptional carbophilicity. It selectively activates the alkyne π-system rather than coordinating to the amide nitrogen or oxygen. This activation triggers a 5-exo-dig cyclization, forming a vinyl-gold intermediate that rapidly undergoes protonolysis to yield the oxazole and regenerate the catalyst.

Pathway A Propargyl Amide B Au(III) Alkyne Activation A->B C 5-exo-dig Cyclization B->C D Vinyl-Gold Intermediate C->D E Protonolysis & Aromatization D->E F 1,3-Oxazole E->F

Mechanistic pathway of the Gold-catalyzed cycloisomerization of propargyl amides.

Standardized Protocol: AuCl₃-Catalyzed Isomerization

  • Preparation : In a dry, septum-capped vial, dissolve the N-propargylcarboxamide (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Catalyst Addition : Add AuCl₃ (0.05 equiv, 5 mol%) in a single portion at room temperature. Causality: The reaction is highly efficient at ambient temperature; external heating is unnecessary and may promote unwanted polymerization of the alkyne.

  • Isomerization : Stir the mixture at room temperature for 1–2 hours. The reaction progress can be cleanly monitored via GC-MS or TLC.

  • Filtration : Once starting material is consumed, filter the crude mixture through a short pad of Celite to remove the gold catalyst, eluting with additional dichloromethane.

  • Isolation : Concentrate the filtrate under reduced pressure. The resulting product is often analytically pure, though flash chromatography can be used to remove trace impurities.

Quantitative Comparison of Synthetic Methods

To assist in route scouting, the following table summarizes the performance metrics of each methodology. Data is aggregated from standard medicinal chemistry workflows [1][2][3][4].

Synthetic MethodOptimal Starting MaterialsTypical YieldsReaction ConditionsAtom EconomyRegioselectivity
Robinson-Gabriel 2-Acylamino-ketones50–85%POCl₃ or PPA, 90–120 °CLow (generates phosphate/halide waste)2,4,5-trisubstituted
van Leusen Aldehydes + TosMIC70–95%K₂CO₃, MeOH, RefluxModerate (stoichiometric loss of TosH)5-substituted
Au-Catalyzed Propargyl Amides80–98%AuCl₃ (5 mol%), DCM, RTHigh (100% theoretical, pure isomerization)2,5-disubstituted

Note: For synthesis involving metal carbene insertions into N-H bonds (a related modern approach), diazocarbonyl compounds are utilized, though they present additional safety considerations regarding nitrogen gas evolution as detailed in [4].

Conclusion: Application Scientist Insights

For early-stage drug discovery, the van Leusen synthesis remains the most pragmatic choice for generating libraries of 5-substituted oxazoles due to the commercial availability of diverse aldehydes and the bench-stability of TosMIC. However, when complex, highly substituted scaffolds are required, the Robinson-Gabriel synthesis is indispensable, provided the target can withstand harsh dehydrating conditions.

For late-stage functionalization or when working with delicate intermediates, Gold-catalyzed cycloisomerization represents the pinnacle of modern methodology. Its near-perfect atom economy, ambient reaction conditions, and exceptional functional group tolerance make it the superior choice for green chemistry initiatives and complex API synthesis.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI) / PMC.[Link]

  • Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters (ACS Publications).[Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Pharmaceuticals (MDPI) / PMC.[Link]

Advanced Spectral Cross-Referencing for Oxazole Derivatives: A Comparative Guide to Automated vs. Manual Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the bottleneck of structural elucidation. Oxazole derivatives are highly valued for their broad spectrum of biological activities, ranging from anti-inflammatory to anticancer properties. However, verifying the structure of a newly synthesized oxazole scaffold requires rigorous cross-referencing of its spectral data (NMR, IR, MS) against published literature.

Historically, this was a painstaking manual process. Today, automated spectral prediction and matching platforms have revolutionized our workflows. This guide objectively compares industry-standard automated tools against traditional manual cross-referencing, providing you with the self-validating protocols necessary to ensure absolute scientific integrity in your drug development pipeline.

The Causality of Experimental Choices: A Self-Validating Protocol

You cannot confidently compare your experimental data to published literature if your internal assignments are flawed. Every protocol described below operates as a self-validating system: experimental data is continuously checked against orthogonal 2D NMR correlations before any external literature comparison occurs.

Step 1: Standardized Sample Preparation
  • Protocol: Dissolve 5–10 mg of the purified oxazole derivative in 0.6 mL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality: TMS provides an unambiguous internal standard at

    
     0.00 ppm. Relying solely on residual solvent peaks introduces variability based on sample concentration and temperature, which can skew chemical shifts by up to 0.05 ppm—enough to cause a false negative during literature cross-referencing.
    
Step 2: Orthogonal Data Acquisition
  • Protocol: Acquire 1D (

    
    H, 
    
    
    
    C) and 2D (HSQC, HMBC) NMR spectra.
  • Causality: 1,3-oxazole rings contain quaternary carbons that lack attached protons. For example, the C-2 carbon of1

    1[1]. Without 2D HMBC to map long-range 
    
    
    
    H-
    
    
    C couplings, assigning these downfield signals is pure guesswork. 2D NMR validates the 1D assignments internally.
Step 3: Absolute Referencing and Deconvolution
  • Protocol: Import the raw Free Induction Decays (FIDs) into your processing software. Apply "Absolute Referencing" using the 1D

    
    H spectrum, followed by Global Spectral Deconvolution (GSD).
    
  • Causality: 2[2]. This ensures that cross-peak coordinates in your HSQC perfectly match your 1D projections. GSD then fits mathematical models to overlapping multiplets—common in the 7.18–8.16 ppm aromatic region of 3[3]—extracting true chemical shifts rather than apparent peak maxima.

Step 4: Algorithmic Cross-Referencing
  • Protocol: Input the proposed chemical structure and utilize software to predict the theoretical NMR spectrum. Compare the predicted

    
     values against your GSD-extracted experimental values.
    
  • Causality: 4[4] removes human bias. If the experimental

    
     deviates by >0.2 ppm from the prediction, it triggers a mandatory manual review of the 2D correlations.
    

Experimental Workflow Visualization

Workflow A 1. NMR/MS Acquisition (1H, 13C, HSQC, HMBC) B 2. Absolute Referencing (TMS Alignment) A->B Raw FIDs C 3. GSD Peak Picking (Multiplet Deconvolution) B->C Aligned Spectra D 4A. Automated Prediction (ACD/Labs, Mnova) C->D Digital Peak List E 4B. Manual Lit Search (SciFinder, Reaxys) C->E Manual Peak List F 5. Cross-Referencing Validation (Δδ < 0.2 ppm) D->F Predicted vs Exp E->F Published vs Exp

Workflow for self-validating spectral cross-referencing of oxazole derivatives.

Comparison Guide: Automated Platforms vs. Manual Cross-Referencing

When verifying a synthesized oxazole derivative against published values, researchers must choose between traditional manual comparison and modern automated platforms.

Approach A: Manual Literature Cross-Referencing

This involves querying databases for the exact structure, retrieving PDF supplements, and manually aligning peak lists.

  • The Verdict: While cost-effective, it is highly susceptible to solvent-induced shift variations and human transcription errors. It is best reserved for entirely novel scaffolds where no digital prediction models exist.

Approach B: ACD/Labs NMR Predictor

ACD/Labs utilizes Hierarchical Organization of Spherical Environments (HOSE) codes combined with neural networks to predict chemical shifts[4].

  • The Verdict: Exceptional for high-throughput library screening. It rapidly flags structural anomalies by calculating the

    
     between your experimental peak list and the predicted model, drastically reducing the time spent digging through literature.
    
Approach C: Mestrelab Mnova Suite

Mnova integrates LC/GC/MS data directly with NMR. It features an automated "Verify" plugin that cross-correlates the predicted spectrum of the proposed oxazole structure directly against the experimental raw data, utilizing 5[5] to resolve overlapping peaks.

  • The Verdict: The gold standard for 3D structural elucidation and stereochemical assignment. Its absolute referencing ensures that multi-nuclear data is perfectly aligned, making it highly reliable for complex heterocycles.

Quantitative Performance Comparison
Evaluation MetricManual Literature SearchACD/Labs NMR PredictorMestrelab Mnova Suite
Primary Mechanism Visual alignment of PDF peak listsHOSE code & Neural Net predictionGlobal Spectral Deconvolution (GSD)
Throughput Low (< 5 compounds/day)High (> 100 compounds/day)High (Batch processing enabled)
Chemical Shift Accuracy Dependent on solvent consistency

typically < 0.2 ppm for

H
Exact match via Absolute Referencing
Error Susceptibility High (Transcription & solvent effects)Low (Algorithmic validation)Low (Automated multiplet analysis)
Best Use Case Novel scaffolds with no digital precedentHigh-throughput library screening3D structural elucidation & stereochemistry

Conclusion

For modern drug development professionals working with complex heterocycles like oxazole derivatives, relying solely on manual literature cross-referencing is a liability. By implementing a self-validating protocol that leverages 2D NMR and automated prediction software (such as ACD/Labs or Mnova), you transform spectral elucidation from a subjective matching exercise into an objective, mathematically rigorous workflow.

References

  • DESIGN, SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY EVALUATION OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES BEARING 4-(4-CHLOROPHENYL). Farmacia Journal.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC / NIH.
  • 3D Elucidation - Setting the Scene. Mestrelab Resources.
  • Reaction Monitoring by NMR (Mestrelab Suite). Illinois.edu.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly specialized heterocyclic compounds like Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate requires moving beyond basic laboratory safety rules and understanding the specific chemical causality behind each safety measure. As an application scientist or drug development professional, your safety protocols must be as rigorous as your experimental design.

This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand why the compound is hazardous. Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (CAS: 64843-33-0)[1][2] features an electrophilic oxazole core and an ester moiety.

The Mechanistic Threat: Heterocyclic esters are susceptible to nucleophilic attack and hydrolysis. If this crystalline powder contacts the moisture in your mucous membranes, tear ducts, or sweat, it can undergo rapid hydrolysis. This reaction releases acidic byproducts and reactive intermediates that covalently bind to skin proteins, leading to severe localized irritation, chemical burns, or long-term sensitization.

Table 1: Quantitative & Qualitative Hazard Profile

PropertySpecificationMechanistic Implication / Hazard
Compound Name Methyl 2-oxo-3H-1,3-oxazole-5-carboxylateReactive heterocyclic ester; potential acylating agent.
CAS Number 64843-33-0[1]Unique identifier for hazard tracking and inventory.
Molecular Formula C5H5NO4[1]Low molecular weight; easily forms respirable dust.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing/transfer.
Primary Hazards Skin/Eye Irritant, RespiratoryHydrolyzes upon contact with biological moisture.

Causality-Driven PPE Matrix

The Occupational Safety and Health Administration (OSHA) and the World Health Organization (WHO) emphasize that PPE is the final barrier in the hierarchy of hazard controls, utilized when engineering controls (like fume hoods) cannot entirely eliminate risk[3][4]. Every piece of PPE selected for this compound serves a specific, scientifically grounded purpose.

  • Hand Protection: Double-Layered Nitrile Gloves (Min 0.11 mm thickness)

    • The Causality: Latex degrades rapidly upon exposure to many organic esters. Nitrile provides superior chemical resistance and structural integrity against heterocyclic compounds. Double-gloving is mandatory; the outer glove acts as a sacrificial layer that can be immediately discarded if contaminated, preventing the compound from permeating to the skin.

  • Eye Protection: Snug-Fitting Chemical Splash Goggles

    • The Causality: Standard safety glasses only protect against direct frontal impact. Because this compound is a fine powder, ambient air currents in a fume hood can aerosolize particles. Splash goggles create a seal against the face, preventing micro-particulates from dissolving in the tear film of the eye.

  • Body Protection: Flame-Retardant, Knee-Length Cotton Lab Coat

    • The Causality: Synthetic fabrics (like polyester) can melt and fuse to the skin if a secondary solvent fire occurs. A 100% cotton lab coat, fully buttoned, ensures that any spilled powder rests on the fabric rather than penetrating to the skin.

  • Respiratory Protection: N95 or P100 Particulate Respirator (Emergency Use Only)

    • The Causality: Routine handling must always occur inside a certified chemical fume hood. However, in the event of a spill outside the hood, a P100 respirator is required to filter out 99.9% of airborne ester particulates before they can reach the respiratory tract and cause mucosal inflammation[5].

Operational Workflow & Handling Protocol

According to the National Research Council's Prudent Practices in the Laboratory, standardizing your handling workflow is critical to minimizing exposure to reactive chemicals[6][7].

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the hood of all unnecessary clutter to prevent turbulent airflow, which could aerosolize the oxazole powder.

  • Static Mitigation: Heterocyclic powders often hold a static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the analytical balance with an anti-static cloth before dispensing.

  • Dispensing: Using a grounded, stainless-steel spatula, carefully transfer the Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate into the weighing boat. Keep the source bottle and the receiving vessel as close together as possible to minimize the transit path.

  • Secondary Containment: Once weighed, transfer the material into a sealable vial. Place this vial into a secondary unbreakable container (e.g., a larger plastic jar) before moving it out of the fume hood to your reaction station.

G Start Pre-Operation: PPE & Fume Hood Check Weigh Weighing & Dispensing (Inside Fume Hood) Start->Weigh Transport Secondary Containment Transport Weigh->Transport Spill Spill or Exposure Incident? Transport->Spill Clean Standard Decontamination & Waste Segregation Spill->Clean No (Routine) Evac Evacuate, Isolate Area & Seek Medical Aid Spill->Evac Yes (Emergency) Disposal Hazardous Waste Incineration Clean->Disposal Evac->Disposal

Figure 1: Operational workflow and exposure response pathway for handling reactive oxazoles.

Spill Management & Disposal Plan

A spill of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate must be treated as a hazardous organic materials incident. Do not use water to clean up the initial powder, as this will initiate hydrolysis and potentially generate heat or off-gas irritating vapors.

Spill Response Protocol:

  • Isolate: Immediately alert personnel in the vicinity. If the spill is outside the fume hood, evacuate the immediate 10-foot radius.

  • Contain: Don your P100 respirator and double nitrile gloves. Gently cover the spilled powder with a dry, inert absorbent material (such as dry sand or vermiculite) to suppress aerosolization.

  • Collect: Use a non-sparking plastic scoop to collect the powder and the absorbent. Do not sweep with a standard broom, as the bristles will fling particulates into the air.

  • Decontaminate: Once the bulk powder is removed, wipe the area with a disposable cloth dampened with a mild, non-reactive solvent (like isopropanol), followed by soap and water to hydrolyze and wash away trace residues.

Disposal Guidelines: Do not dispose of this compound or its contaminated packaging in standard biological or municipal waste. The oxazole ring must be completely destroyed to prevent environmental contamination[7].

  • Place all collected spill materials, contaminated gloves, and empty source bottles into a clearly labeled, sealable hazardous waste container.

  • Label the container explicitly: "Hazardous Organic Solid Waste: Contains Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate."

  • Route the container to your Environmental Health and Safety (EHS) department for high-temperature incineration , which is the only self-validating method to ensure the complete thermal destruction of the heterocyclic framework.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL: [Link]

  • World Health Organization (WHO). "Personal protective equipment (PPE)." WHO Health Topics. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.